1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
Description
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine is a pyrrolidine derivative featuring a benzyl group at position 1, a 3-fluorophenyl substituent at position 3, and a nitro group at position 2. Pyrrolidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive peptide structures.
Properties
IUPAC Name |
1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUWZVPUVLAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dipolar Cycloaddition of Azomethine Ylides with Nitroalkenes
Key Reaction: The core step involves a 1,3-dipolar cycloaddition between an unstabilized azomethine ylide and a nitroalkene bearing the 3-fluorophenyl substituent. This reaction forms the pyrrolidine ring with the nitro group positioned at the 4-position.
Generation of Azomethine Ylides: Azomethine ylides are generated in situ from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine precursors upon treatment with acid catalysts such as trifluoroacetic acid (TFA).
Reaction Conditions: The cycloaddition is typically performed in acetonitrile solvent under controlled temperature conditions within a flow microreactor system to optimize heat and mass transfer, manage exotherms, and enhance reproducibility and safety.
Advantages of Flow Chemistry: The use of flow reactors allows for continuous synthesis, better control over reaction parameters, and facile scale-up from milligram to gram quantities. Inline purification using immobilized scavengers or phase separation enhances product isolation.
Functionalization and Purification
Benzylation: The benzyl group at the nitrogen (N-1 position) is introduced via benzylamine derivatives or by employing benzyl-protected azomethine ylides as starting materials.
Fluorophenyl Substitution: The 3-fluorophenyl group is incorporated through the nitroalkene starting material, which is synthesized or commercially obtained with the fluorine substituent at the meta position.
Nitro Group Installation: The nitro group at the 4-position results directly from the nitroalkene dipolarophile in the cycloaddition step.
Purification: The crude reaction mixture undergoes filtration, extraction, and crystallization. Purification techniques include normal phase or reverse phase chromatography to achieve high purity (>99%).
Detailed Reaction Scheme and Conditions
| Step | Reaction Component | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of azomethine ylide precursor (N-(methoxymethyl)-N-(trimethylsilyl)benzylamine) | Acid activation with TFA in MeCN | Generates reactive dipole for cycloaddition |
| 2 | Dipolar cycloaddition with 3-fluoronitroalkene | Flow microreactor, 0.5 M in MeCN, controlled temperature (room temp to 40°C) | Forms 1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine core |
| 3 | Work-up and purification | Filtration, extraction, chromatography | Achieves >99% purity |
Research Findings and Yield Data
Yield: Reported yields for similar nitropyrrolidine syntheses via dipolar cycloaddition range from 60% to 85%, depending on reaction optimization and scale.
Purity: Using flow chemistry and inline purification, product purity can exceed 99% without extensive post-reaction processing.
Reaction Time: The cycloaddition typically completes within minutes to hours in flow systems, significantly faster than batch processes.
Scalability: The flow process allows for gram-scale synthesis with consistent quality and reproducibility.
Comparative Notes on Related Compounds
While direct literature on this compound is limited, analogous compounds such as 1-benzyl-3-(4-fluorophenyl)-1,4-oxazin derivatives have been synthesized using similar strategies involving nitrile intermediates and hydrogen chloride gas treatment in organic solvents, highlighting the versatility of the benzyl and fluorophenyl functionalization approaches.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | N-(methoxymethyl)-N-(trimethylsilyl)benzylamine, 3-fluoronitroalkene |
| Solvent | Acetonitrile (MeCN) |
| Catalyst | Trifluoroacetic acid (TFA) or other acid catalysts |
| Temperature | Ambient to 40°C |
| Reactor Type | Flow microreactor system |
| Reaction Time | Minutes to hours (flow) |
| Yield | 60-85% |
| Purification | Chromatography, crystallization |
| Product Purity | >99% |
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl bromide with sodium hydride for benzylation; fluorinated benzene derivative with a strong base for fluorophenyl substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of 1-Benzyl-3-(3-fluorophenyl)-4-aminopyrrolidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine
- Molecular Formula: C18H19FN2O2
- Molecular Weight: 316.35 g/mol
- CAS Number: 1823450-94-7
The compound's structure features a pyrrolidine ring substituted with a benzyl group, a fluorophenyl moiety, and a nitro group, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to induce apoptosis in cancer cell lines through specific mechanisms:
- Mechanism of Action: The compound interacts with molecular targets such as kinases involved in cell signaling pathways, leading to growth inhibition and apoptosis.
Table 1: Antitumor Efficacy Against Cancer Cell Lines
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| HCT116 | 4.0 | Cell cycle arrest in G2/M phase |
| SH-SY5Y | 3.5 | Inhibition of cell viability |
Kinase Inhibition
The compound has been identified as a selective inhibitor of several kinases, including SGK-1 and c-Met, which are implicated in cancer progression.
Table 2: Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| SGK-1 | 50 | High |
| c-Met | 75 | Moderate |
| JAK2 | 120 | Low |
Study 1: Apoptosis Induction in A549 Cells
In a controlled experiment, A549 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed significant cell death at concentrations above 5 µM.
Study 2: Cell Cycle Arrest in HCT116 Cells
Another study focused on HCT116 cells revealed that treatment with 4 µM of the compound resulted in a substantial increase in G2/M phase arrest, suggesting a potential mechanism for its antitumor effects through disruption of normal cell cycle progression.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-fluorophenyl group is a common feature in antimicrobial agents .
Structural Flexibility :
- Pyrrolidine’s five-membered ring offers greater conformational flexibility compared to azetidine (four-membered) or piperidine (six-membered) analogs, which could influence binding kinetics or off-target effects .
Metabolic Stability :
- Fluorine atoms in the 3-fluorophenyl group likely improve metabolic stability by resisting oxidative degradation, a feature shared with fluorinated triazole derivatives .
Biological Activity
1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzyl group, a fluorophenyl group, and a nitro group. Its structural formula is represented as follows:
This compound's unique structure contributes to its diverse biological activities, particularly in the modulation of various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom may enhance lipophilicity, facilitating membrane permeability. These interactions can lead to inhibition or activation of target proteins, influencing cellular pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism underlying this activity often involves inducing apoptosis through caspase-dependent pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 15.2 | Caspase-3 activation |
| MCF-7 (Breast cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical cancer) | 10.5 | Apoptosis induction |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 128 |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
- Antimicrobial Efficacy : Research highlighted in Pharmaceutical Biology demonstrated that the compound showed effective inhibition against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition : A study focused on enzyme inhibition indicated that this compound could act as a reversible inhibitor for certain kinases, which are critical in cancer signaling pathways .
Q & A
Q. What are the recommended methodologies for synthesizing 1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine, and how can computational tools optimize reaction pathways?
Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A methodological approach includes:
- Stepwise functionalization : Introduce the benzyl group via alkylation, followed by fluorophenyl and nitro group incorporation under controlled conditions (e.g., nitration in acidic media).
- Computational optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways . Reaction path search algorithms, as employed by ICReDD, can predict optimal solvent systems, catalysts, and temperatures, reducing trial-and-error experimentation .
Q. How should researchers validate the structural integrity of this compound, and what analytical techniques are critical?
- X-ray crystallography : Resolve the 3D conformation, including stereochemistry at the pyrrolidine ring and nitro group orientation. Compare bond lengths (mean C–C = 0.004 Å) and R-factors (e.g., 0.069) to validate accuracy .
- Spectroscopic corroboration : Combine NMR (¹H/¹³C, 19F for fluorophenyl), IR (nitro group stretch ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Regulatory compliance : Adhere to institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for lab access) .
- Hazard mitigation : Use fume hoods for nitration steps (risk of exothermic reactions) and personal protective equipment (PPE) for fluorophenyl handling (potential toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological triangulation : Cross-validate DFT-predicted reaction outcomes (e.g., activation energies) with kinetic experiments (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted transition states .
- Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to assess their impact on predictions. Compare with controlled experimental variables (temperature, pH) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Membrane technologies : Employ nanofiltration or reverse osmosis to separate nitro-containing intermediates based on molecular weight and polarity .
- Chromatographic optimization : Use HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) to resolve stereoisomers, if present.
Q. How can factorial design methodologies improve the optimization of reaction conditions for this compound?
-
Screening experiments : Apply 2^k factorial designs to assess the impact of variables (temperature, catalyst loading, solvent polarity) on yield. For example:
Factor Low Level (-1) High Level (+1) Temperature (°C) 60 100 Catalyst (mol%) 5 15 Solvent (DMF/H2O) 90:10 70:30 -
Response surface modeling (RSM) : Identify interactions between factors and derive optimal conditions .
Q. What role does molecular dynamics (MD) simulation play in understanding this compound’s behavior in biological systems?
- Binding affinity studies : Simulate interactions with hypothetical targets (e.g., enzymes with nitroreductase activity) using MD to assess conformational stability and binding free energies.
- Solvent accessibility : Model the compound’s solubility and aggregation tendencies in aqueous vs. lipid environments .
Data Management and Reproducibility
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Digital workflows : Use chemical software (e.g., electronic lab notebooks) to standardize data entry, track reagent batches, and archive spectral data .
- Open-access validation : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with full refinement parameters .
Q. What strategies address batch-to-batch variability in synthesis outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
